molecular formula C11H8BrF3O2 B8173300 2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester

2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester

Cat. No.: B8173300
M. Wt: 309.08 g/mol
InChI Key: MMHSBNLGQZLFRM-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester is an organic compound with the molecular formula C11H8BrF3O2 It is a derivative of propenoic acid, featuring a bromine and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester typically involves the esterification of the corresponding acid. One common method is the reaction of 3-[3-bromo-5-(trifluoromethyl)phenyl]acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to improve efficiency and yield. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers to impart specific properties such as increased thermal stability or chemical resistance.

    Medicinal Chemistry: Investigated for potential pharmacological activities due to the presence of the trifluoromethyl group, which can enhance bioavailability and metabolic stability.

Mechanism of Action

The mechanism of action of 2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, the trifluoromethyl group can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoicacid,3-[3-chloro-5-(trifluoromethyl)phenyl]-,methylester: Similar structure but with a chlorine atom instead of bromine.

    2-Propenoicacid,3-[3-bromo-5-(difluoromethyl)phenyl]-,methylester: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. The bromine atom also provides a site for further functionalization, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

methyl (E)-3-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3O2/c1-17-10(16)3-2-7-4-8(11(13,14)15)6-9(12)5-7/h2-6H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHSBNLGQZLFRM-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.